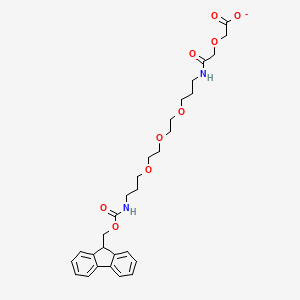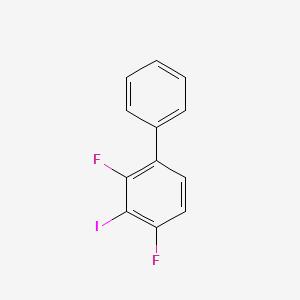![molecular formula C21H20O10 B14780991 5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B14780991.png)
5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one is a complex flavonoid compound. It is known for its diverse biological activities and is often studied for its potential therapeutic applications. This compound is characterized by its multiple hydroxyl groups and a chromen-4-one backbone, which contribute to its chemical reactivity and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and the subsequent attachment of the hydroxyl and glycosyl groups. Common synthetic routes include:
Formation of the Chromen-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Glycosylation: The attachment of glycosyl groups is typically carried out using glycosyl donors in the presence of catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or osmium tetroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of bases or acids.
Major Products
Oxidation: Quinones or other oxidized flavonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Esterified or etherified products.
科学的研究の応用
5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Studied for potential therapeutic applications in treating diseases like cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential microbial enzymes.
類似化合物との比較
Similar Compounds
Kaempferol: Another flavonoid with similar hydroxylation patterns but lacking the glycosyl groups.
Quercetin: A flavonoid with additional hydroxyl groups, known for its potent antioxidant activity.
Apigenin: A flavonoid with a similar chromen-4-one core but different substitution patterns.
Uniqueness
5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids. This makes it particularly interesting for pharmaceutical and nutraceutical applications .
特性
分子式 |
C21H20O10 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC名 |
5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-7,16,18-24,26-28H,8H2 |
InChIキー |
ICLVCWSZHUZEFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


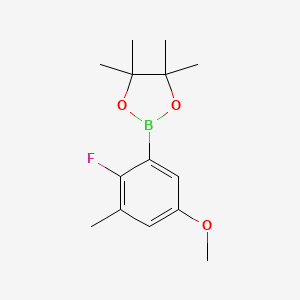
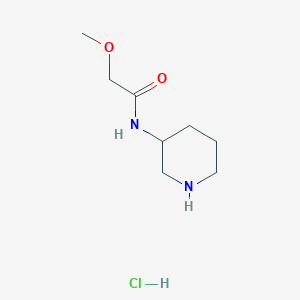
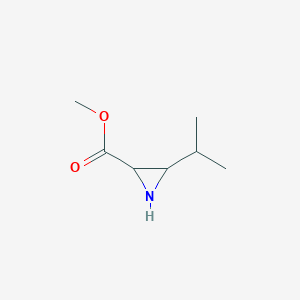
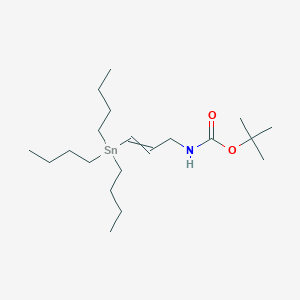
![6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one](/img/structure/B14780945.png)
![3-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14780946.png)
![Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14780954.png)
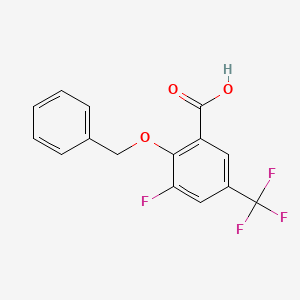
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14780968.png)

